Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate
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Overview
Description
Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves the reaction of 3-chloroquinoxaline with ethyl cyanoacetate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include ethyl acetate, sodium carbonate, and ethanol. The reaction is usually performed under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- Ethyl 2-(3-chloroquinoxalin-2-yl)acetate
- Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate
Comparison: Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is unique due to the presence of the cyano group, which can enhance its reactivity and biological activity compared to similar compounds. The cyano group can participate in additional chemical reactions, making this compound more versatile for various applications .
Properties
Molecular Formula |
C13H10ClN3O2 |
---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)8(7-15)11-12(14)17-10-6-4-3-5-9(10)16-11/h3-6,8H,2H2,1H3 |
InChI Key |
LZZYYQNRWYEINU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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